
1-(5-Methylthiophene-2-carbonyl)azetidin-3-ol
Overview
Description
1-(5-Methylthiophene-2-carbonyl)azetidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of azetidin-3-ols and has a molecular formula of C10H11NO2S.
Scientific Research Applications
Synthesis and Biochemical Potential
The compound 1-(5-Methylthiophene-2-carbonyl)azetidin-3-ol has been explored for various synthetic and biochemical applications. Its related azetidine derivatives have been synthesized through multiple approaches, highlighting their potential in medicinal chemistry and drug design due to their structural uniqueness and functional versatility.
Synthesis from d-Glucose : Azetidine iminosugars, including (2S,3R)-2-((R)-1,2-dihydroxyethyl)azetidin-3-ol, have been synthesized from d-glucose, showcasing the compound's role in creating glycosidase inhibitors. These inhibitors, especially N-methylated compounds, exhibit significant inhibitory activity against amyloglucosidase from Aspergillus niger, pointing towards their potential in treating disorders related to enzyme dysfunction (Lawande et al., 2015).
Microwave-Assisted Synthesis : Rapid and efficient synthesis methods using microwave assistance have been developed for nitrogen and sulfur-containing heterocyclic compounds, including azetidinones. These compounds are screened for antibacterial and antifungal activities, revealing their significance in developing new antimicrobial agents (Mistry & Desai, 2006).
Catalytic Asymmetric Synthesis : The enantiopure azetidine derivative N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrates utility in catalytic asymmetric additions to aldehydes, achieving high enantioselectivity. This highlights the compound's potential in synthesizing chiral molecules for pharmaceutical applications (Wang et al., 2008).
Gold-Catalyzed Synthesis : Azetidin-3-ones have been synthesized through a gold-catalyzed intermolecular oxidation of alkynes, offering a novel approach to accessing functionalized azetidines not found in nature but with potential biological importance (Ye, He, & Zhang, 2011).
Chiral Azetines for Amino Acid Derivatives : Chiral donor–acceptor azetines have been utilized for the synthesis of amino acid derivatives, showcasing the compound's versatility in forming carbon-nitrogen or carbon–oxygen bonds without the need for a catalyst. This process has implications for the development of new methodologies in organic synthesis and drug discovery (Marichev et al., 2019).
properties
IUPAC Name |
(3-hydroxyazetidin-1-yl)-(5-methylthiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-6-2-3-8(13-6)9(12)10-4-7(11)5-10/h2-3,7,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCJJWBEYWWEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



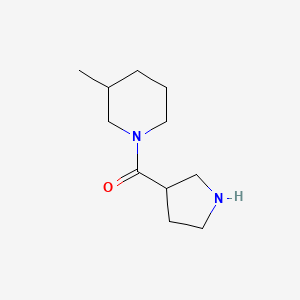
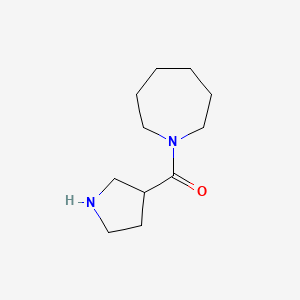
![1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468727.png)
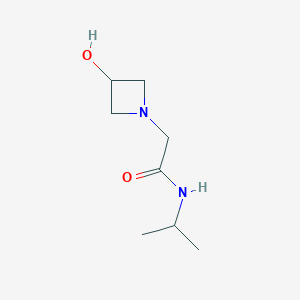
![1-[(2-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468735.png)
![1-[2-(Morpholin-4-yl)-2-oxoethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468737.png)
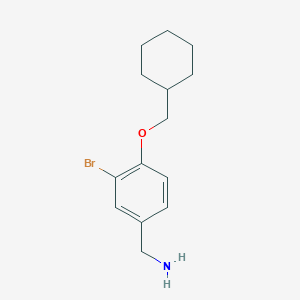

![3-[(3-Hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B1468740.png)
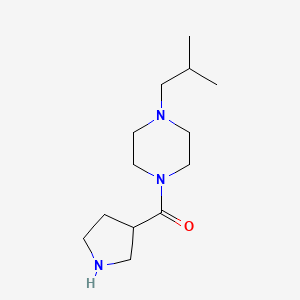
![1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468744.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468745.png)

![1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol](/img/structure/B1468748.png)